molecular formula C10H9N3O2 B11898179 6-Amino-2,3-dimethylquinoxaline-5,8-dione CAS No. 7697-90-7

6-Amino-2,3-dimethylquinoxaline-5,8-dione

Cat. No.: B11898179
CAS No.: 7697-90-7
M. Wt: 203.20 g/mol
InChI Key: PULMCFDLNMPHJH-UHFFFAOYSA-N
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Description

6-Amino-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C10H9N3O2 It is known for its unique structure, which includes an amino group and two methyl groups attached to a quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2,3-dimethylquinoxaline-5,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 2,3-dimethylquinoxaline with an amino group donor, such as ammonia or an amine, in the presence of a suitable catalyst. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Amino-2,3-dimethylquinoxaline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline ring, enhancing their chemical and biological properties .

Scientific Research Applications

Anticancer Activity

The anticancer properties of quinoxaline derivatives, including 6-amino-2,3-dimethylquinoxaline-5,8-dione, have been extensively studied. This compound has shown significant cytotoxic activity against various cancer cell lines.

Case Studies

  • A study demonstrated that derivatives of 6-amino-2,3-dimethylquinoxaline exhibited IC50 values ranging from 1.80 µg/mL to 7.52 µg/mL against various human cancer cell lines including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .
  • Another investigation highlighted the compound's effectiveness against multidrug-resistant cancer cells, showcasing its potential as a lead compound for developing new anticancer therapies .

Antibacterial Properties

Quinoxaline derivatives also exhibit notable antibacterial activity. The structural features of this compound contribute to its effectiveness against various bacterial strains.

Spectrum of Activity

Research indicates that quinoxalines can target both Gram-positive and Gram-negative bacteria:

  • Staphylococcus aureus : Exhibited potent antibacterial effects against this common pathogen.
  • Escherichia coli : Demonstrated moderate activity, suggesting potential for use in treating infections caused by this bacterium .

Photoinitiators in Polymerization

Recent advancements have identified this compound as a promising photoinitiator for UV and visible light polymerization processes.

Advantages of Quinoxalines in Photopolymerization

  • Energy Efficiency : Quinoxalines can be activated under low light intensity conditions using light-emitting diodes (LEDs), making them suitable for energy-efficient applications .
  • Versatility : These compounds can be utilized in the production of light-emitting materials for organic light-emitting diodes (OLEDs) and as charge transport materials in solar cells .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis; inhibits tyrosine kinases
Antibacterial PropertiesEffective against Gram-positive and Gram-negative bacteria
PhotoinitiatorsUsed in UV/visible light polymerization

Mechanism of Action

The mechanism of action of 6-Amino-2,3-dimethylquinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2,3-dimethylquinoxaline-5,8-dione stands out due to its unique combination of an amino group and two methyl groups on the quinoxaline ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

6-Amino-2,3-dimethylquinoxaline-5,8-dione is a heterocyclic compound belonging to the quinoxaline family. Its molecular formula is C8H8N2O2C_8H_8N_2O_2 with a molecular weight of approximately 203.197g/mol203.197\,g/mol. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry.

Chemical Structure and Properties

The structure of this compound features a quinoxaline ring with amino and carbonyl functional groups. These functional groups contribute to its reactivity and biological activity, enabling it to participate in various chemical reactions and interactions.

Property Value
Molecular FormulaC₈H₈N₂O₂
Molecular Weight203.197 g/mol
Functional GroupsAmino, Carbonyl

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Antitumor Activity :
    • In vitro studies have demonstrated that derivatives of quinoxaline compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain derivatives showed IC50 values as low as 1.30μM1.30\,\mu M against human gastric adenocarcinoma cells .
    • The mechanism of action often involves interaction with DNA, leading to the formation of stable complexes that disrupt cellular function.
  • Antimicrobial Properties :
    • The compound has been investigated for its broad-spectrum antimicrobial activity. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against strains like Candida albicans .
  • Toxicological Profile :
    • Toxicity studies conducted on 2,3-dimethylquinoxaline (DMQ), a related compound, indicated a favorable safety profile in rodents with no significant adverse effects observed at concentrations up to 100μM100\mu M. The median lethal dose was found to be greater than 2000mg/kg2000\,mg/kg .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

Case Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of various quinoxaline derivatives on HCT116 human colon carcinoma cells. Compounds derived from this compound exhibited significant growth inhibition compared to control groups. The most active compounds were noted for causing cell cycle arrest at the G2/M phase .

Case Study 2: Antimicrobial Efficacy

In another investigation, the antimicrobial efficacy of this compound was tested against several bacterial strains. Results indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • DNA Interaction : The compound's structure allows it to intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may also inhibit key enzymes involved in cellular metabolism and proliferation.

Comparison with Similar Compounds

The unique substitution pattern of this compound distinguishes it from other quinoxaline derivatives:

Compound Name Structural Features Biological Activity
2-MethylquinoxalineQuinoxaline ring with a methyl groupVaries; different biological activities
6-AminoquinoxalineAmino group at position 6Known for neuroprotective properties
1,2-DiaminoquinoxalineTwo amino groups on the quinoxaline ringPotentially higher reactivity

Properties

CAS No.

7697-90-7

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

6-amino-2,3-dimethylquinoxaline-5,8-dione

InChI

InChI=1S/C10H9N3O2/c1-4-5(2)13-9-8(12-4)7(14)3-6(11)10(9)15/h3H,11H2,1-2H3

InChI Key

PULMCFDLNMPHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)N)C

Origin of Product

United States

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